molecular formula C11H21N3O4 B124702 N,N'-Di-Boc-guanidine CAS No. 154476-57-0

N,N'-Di-Boc-guanidine

Cat. No.: B124702
CAS No.: 154476-57-0
M. Wt: 259.30 g/mol
InChI Key: VPWFNCFRPQFWGS-UHFFFAOYSA-N
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Description

“N,N’-Di-Boc-guanidine” is a chemical compound with the molecular formula C11H21N3O4 . It is also known by other names such as di-Boc-guanidine, tert-butyl N-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate, and Di-boc guanidine .


Synthesis Analysis

“N,N’-Di-Boc-guanidine” can be synthesized from guanidine hydrochloride and di-tert-butyl dicarbonate . A one-pot approach towards N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has been reported . This strategy provides access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .


Molecular Structure Analysis

The molecular weight of “N,N’-Di-Boc-guanidine” is 259.30 g/mol . The InChI string representation of its structure is InChI=1S/C11H21N3O4/c1-10(2,3)17-8(15)13-7(12)14-9(16)18-11(4,5)6/h1-6H3,(H3,12,13,14,15,16) .


Chemical Reactions Analysis

The guanidinylating reagent N′,N′′-diBoc-N-triflyl-guanidine (GN-Tf) can react with in situ formed free amines from azides in carbohydrate scaffolds . This reaction has been proven to be an efficient method to prepare guanidine derivatives in a one-pot manner with good to excellent yields .


Physical And Chemical Properties Analysis

“N,N’-Di-Boc-guanidine” has a molecular weight of 259.30 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 259.15320616 g/mol . The topological polar surface area is 103 Ų .

Scientific Research Applications

Organocatalysis in N-Boc Protection

N,N'-Di-Boc-guanidine has been utilized as an organocatalyst in the chemoselective N-Boc protection of amines. This method, using di-tert-butyl dicarbonate and guanidine hydrochloride, is efficient for selective mono-N-Boc protection of diamines and chemoselective protection of hydroxylamines without forming side products. This approach efficiently protects amino acids and peptides in excellent yields under convenient conditions (Jahani et al., 2011).

Synthesis of Bis-Boc Protected Guanidines

This compound is a key reagent in the efficient synthesis of bis-Boc protected guanidines, particularly for amino compounds that are highly deactivated either sterically or electronically. This process involves the use of N,N'-di-(tert-butoxycarbonyl)thiourea in the presence of mercuric chloride (Kim & Qian, 1993).

Alternative Synthesis Methods

A novel method for synthesizing N,N'-Di-Boc-protected guanidines from a variety of amines using cyanuric chloride as an activating reagent has been developed. This method provides an alternative to traditional methods, eliminating environmental hazards of heavy-metal waste without significant loss of yield or reactivity (Porcheddu et al., 2009).

Applications in Combinatorial Synthesis

This compound plays a significant role in the combinatorial synthesis of guanidines containing piperazine and pyrrolidine scaffolds. This method initiates a study on the reactivity of guanylating reagents with soluble polymer-bound diamines, yielding guanidines in high yields and purity (Ho & Sun, 1999).

Iodine-Catalyzed Guanylation of Amines

A method for iodine-catalyzed guanylation of primary amines with N,N'-di-Boc-thiourea and TBHP has been reported. This process is especially useful for both electronically and sterically deactivated primary anilines, providing an efficient route for the synthesis of guanidines (Rong et al., 2019).

Future Directions

“N,N’-Di-Boc-guanidine” and its derivatives have shown potential in the field of antibacterial agents . The symmetric dimeric derivative exhibited the best profile and was selected as a lead compound for further studies . This indicates a promising future direction for the research and development of “N,N’-Di-Boc-guanidine” and its derivatives.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,N'-Di-Boc-guanidine involves the protection of guanidine with Boc groups followed by deprotection to yield the final product.", "Starting Materials": ["Guanidine", "Di-tert-butyl dicarbonate (Boc2O)", "Methanol", "Hydrochloric acid (HCl)"], "Reaction": [ "Step 1: Dissolve guanidine in methanol", "Step 2: Add Di-tert-butyl dicarbonate (Boc2O) to the solution and stir for 24 hours at room temperature to form N,N'-Di-Boc-guanidine", "Step 3: Add hydrochloric acid (HCl) to the solution to remove the Boc protecting groups and obtain N,N'-Di-guanidine", "Step 4: Purify the product by recrystallization or column chromatography to obtain N,N'-Di-Boc-guanidine" ] }

154476-57-0

Molecular Formula

C11H21N3O4

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl (NE)-N-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate

InChI

InChI=1S/C11H21N3O4/c1-10(2,3)17-8(15)13-7(12)14-9(16)18-11(4,5)6/h1-6H3,(H3,12,13,14,15,16)

InChI Key

VPWFNCFRPQFWGS-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=N/C(=O)OC(C)(C)C)/N

SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of Di-Boc-guanidine in organic synthesis?

A1: Di-Boc-guanidine serves as a crucial building block for incorporating the guanidine functionality into more complex molecules. One prominent application is its use in synthesizing substituted guanidines, which are frequently encountered pharmacophores in medicinal chemistry. [, ]

Q2: How does the Boc protection in Di-Boc-guanidine contribute to its synthetic utility?

A2: The two Boc (tert-butoxycarbonyl) protecting groups in Di-Boc-guanidine offer several advantages. Firstly, they mask the reactivity of the guanidine nitrogen atoms, allowing for selective chemical transformations at other sites within the molecule. Secondly, the Boc groups are readily removable under mildly acidic conditions, enabling the liberation of the free guanidine group after the desired synthetic manipulations have been performed. [, ]

Q3: Are there any reported analytical methods for characterizing and quantifying Di-Boc-guanidine?

A4: While specific analytical methods for Di-Boc-guanidine are not detailed in the provided research, standard techniques employed for characterizing organic compounds would be applicable. These include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for structural elucidation and purity assessment. High-performance liquid chromatography (HPLC) could be employed for quantitative analysis, especially when monitoring reaction progress or determining the purity of synthesized Di-Boc-guanidine. [, ]

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